6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic nomenclature. The compound is designated with the Chemical Abstracts Service registry number 1272756-63-4, providing unambiguous identification in chemical databases. The molecular formula C₁₂H₁₀N₄ indicates a composition of twelve carbon atoms, ten hydrogen atoms, and four nitrogen atoms, yielding a molecular weight of 210.23 grams per mole.
The systematic name reflects the pyrimidine ring as the parent heterocycle, with numbered positions corresponding to the nitrogen atoms at positions 1 and 3. The substituent pattern includes a methylamino group (-NHCH₃) at position 6, a phenyl group (C₆H₅-) at position 2, and a carbonitrile group (-CN) at position 4. This nomenclature system provides precise structural information that distinguishes this compound from constitutional isomers and related pyrimidine derivatives.
Additional chemical identifiers include the International Chemical Identifier string InChI=1S/C12H10N4/c1-14-11-7-10(8-13)15-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) and the corresponding InChI Key DXCQCHPKYNCNDM-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation CNC1=NC(C2=CC=CC=C2)=NC(NC)=C1 encodes the complete connectivity pattern in a linear format. These standardized identifiers ensure consistent recognition across chemical information systems and facilitate accurate chemical communication.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound exhibits a planar pyrimidine ring system with specific angular relationships determined by the aromatic heterocyclic structure. The pyrimidine core adopts a six-membered ring conformation with internal bond angles approximating 120 degrees, consistent with aromatic character and sp² hybridization of the ring carbon and nitrogen atoms. The carbonitrile substituent at position 4 introduces linear geometry with a carbon-nitrogen triple bond angle of approximately 180 degrees.
The phenyl substituent at position 2 of the pyrimidine ring can adopt various rotational conformations relative to the heterocyclic plane, with the preferred orientation influenced by steric interactions and electronic factors. The methylamino group at position 6 presents additional conformational flexibility, with the nitrogen-hydrogen bond capable of adopting different orientational preferences based on intramolecular and intermolecular hydrogen bonding patterns.
Three-dimensional conformational analysis reveals that the compound can exist in multiple low-energy conformations, with rotational barriers around the exocyclic bonds affecting molecular dynamics. The carbonitrile group maintains its linear geometry while the phenyl ring and methylamino substituents exhibit restricted rotation due to partial aromatic character and steric considerations. These geometric features contribute to the overall molecular stability and influence the compound's physical and chemical properties.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic analysis of this compound provides comprehensive structural confirmation through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that identify the functional groups present in the molecule. The carbonitrile group produces a distinctive sharp, intense peak around 2200 wavenumbers due to the carbon-nitrogen triple bond stretching vibration, which appears at an unusually high frequency that makes nitriles readily identifiable.
Nuclear magnetic resonance spectroscopy offers detailed information about the molecular structure through both proton and carbon-13 analyses. The aromatic protons of the phenyl group typically appear in the 7.0-7.5 parts per million region, while the pyrimidine ring protons exhibit chemical shifts influenced by the electron-withdrawing carbonitrile group and electron-donating methylamino substituent. The methylamino group produces characteristic signals with the methyl protons appearing as a doublet due to coupling with the adjacent nitrogen-bound hydrogen.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the calculated molecular weight. Fragmentation typically involves loss of the methylamino group, phenyl group, or carbonitrile functionality, producing characteristic daughter ions that confirm the proposed structure. These spectroscopic techniques collectively provide unambiguous structural identification and purity assessment.
Tautomeric and Conformational Dynamics
The tautomeric behavior of this compound involves potential proton migration processes that can affect the compound's structural and chemical properties. Pyrimidine derivatives commonly exhibit amino-imino tautomerism, where the methylamino group at position 6 can potentially exist in equilibrium between amino and imino forms through proton transfer. This tautomeric equilibrium depends significantly on environmental factors including solvent polarity, temperature, and intermolecular interactions.
Experimental studies of related pyrimidine compounds demonstrate that amino-imino tautomeric equilibria are highly sensitive to the chemical environment, with the proportion of minor tautomeric forms varying substantially between different solvents. In aqueous media, the amino form typically predominates due to favorable hydrogen bonding interactions, while non-polar solvents may stabilize alternative tautomeric forms. The presence of the electron-withdrawing carbonitrile group and the phenyl substituent influences the electron density distribution within the pyrimidine ring, affecting the relative stability of different tautomeric forms.
Conformational dynamics involve rotational motion around the exocyclic bonds connecting the phenyl and methylamino substituents to the pyrimidine core. The rotational barriers for these groups depend on steric interactions and electronic factors, with the phenyl group typically exhibiting restricted rotation due to its size and the methylamino group showing greater conformational flexibility. Nuclear magnetic resonance studies of similar compounds indicate that these rotational processes occur on timescales that can be monitored spectroscopically, providing insights into the molecular dynamics.
The interplay between tautomeric and conformational equilibria creates a complex dynamic system where multiple molecular forms coexist in solution. Temperature-dependent studies reveal that the energy barriers between different conformational and tautomeric states influence the compound's behavior under various conditions. Understanding these dynamic processes is essential for predicting the compound's chemical reactivity and biological interactions, as different molecular forms may exhibit distinct properties and activities.
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₄ | Chemical Analysis |
| Molecular Weight | 210.23 g/mol | Mass Spectrometry |
| Carbonitrile Stretch | ~2200 cm⁻¹ | Infrared Spectroscopy |
| Aromatic Protons | 7.0-7.5 ppm | ¹H Nuclear Magnetic Resonance |
| Molecular Ion | m/z 210 | Mass Spectrometry |
Properties
IUPAC Name |
6-(methylamino)-2-phenylpyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-14-11-7-10(8-13)15-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCQCHPKYNCNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221919 | |
| Record name | 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-63-4 | |
| Record name | 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is a common starting material, synthesized by cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea under alkaline conditions.
- This intermediate is then methylated at the 6-position sulfur to form 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile .
- Subsequent chlorination with phosphorus oxychloride (POCl3) converts the 6-oxo group to a 6-chloro substituent, yielding a key reactive intermediate.
Introduction of the Methylamino Group at Position 6
- The 6-chloro substituent is displaced by methylamine or methylamino nucleophiles under reflux conditions in suitable solvents such as n-butanol.
- This nucleophilic aromatic substitution (SNAr) results in the formation of This compound .
- Reaction conditions typically involve refluxing with methylamine or methylamine equivalents, sometimes with a base to facilitate substitution.
Alternative Routes and Protection Strategies
- In some synthetic schemes, the amino group at position 6 is introduced by first installing an amino protecting group, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane).
- Such strategies are used to improve selectivity and yields, especially when the molecule undergoes further functionalization.
Coupling and Further Functionalization
- The this compound intermediate can be further converted into carboxylic acid derivatives by saponification of the cyano group.
- This acid can be coupled with other amines or piperazine derivatives using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds.
- These steps are crucial in the synthesis of more complex molecules such as pharmaceutical candidates.
Representative Synthetic Scheme (Summary)
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Outcome |
|---|---|---|---|
| 1 | Benzaldehyde + ethyl cyanoacetate + thiourea | Alkaline medium, reflux | 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile |
| 2 | Compound from step 1 + methyl iodide | 10% alcoholic KOH, reflux | 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile |
| 3 | Compound from step 2 + POCl3 | Reflux | 6-Chloro-2-phenylpyrimidine-4-carbonitrile |
| 4 | Compound from step 3 + methylamine | Reflux in n-butanol | This compound |
| 5 | Optional saponification or coupling | Base (NaOH), coupling agents (EDC, HOBt) | Further derivatives (carboxylic acid, amides, etc.) |
Research Findings and Optimization Notes
- Reaction Yields and Purity: Alkylation and chlorination steps typically proceed with good yields (>70%), but the nucleophilic substitution with methylamine requires careful control of temperature and solvent to avoid side reactions such as desulfurization or over-alkylation.
- Protecting Groups: Use of amino protecting groups and their removal under acidic conditions improves the overall yield and purity of the methylamino substitution step.
- Solvent Selection: Polar aprotic solvents or alcohols (e.g., n-butanol, 2-propanol) are preferred for substitution reactions to enhance nucleophilicity and solubility.
- Coupling Reagents: EDC and HOBt are effective for amide bond formation when converting the nitrile to acid derivatives and coupling with amines, enabling further functionalization.
Summary Table of Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclocondensation | Benzaldehyde, ethyl cyanoacetate, thiourea, alkaline medium, reflux | Forms pyrimidine core with cyano group |
| Methylation | Methyl iodide, 10% alcoholic KOH, reflux | Introduces methylthio group at position 6 |
| Chlorination | Phosphorus oxychloride, reflux | Converts 6-oxo to 6-chloro group |
| Amination | Methylamine, reflux in n-butanol | Substitution of chlorine by methylamino |
| Amino Deprotection (if used) | TFA in DCM or HCl in dioxane | Removes protecting groups |
| Coupling (for derivatives) | EDC, HOBt, appropriate amines | Forms amide bonds for further derivatization |
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the methylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile is primarily studied for its potential therapeutic applications. Pyrimidine derivatives are known for their diverse biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties.
Antitubercular Activity
Recent studies have identified pyrimidine derivatives as promising candidates against Mycobacterium tuberculosis. For instance, a library of compounds was screened for antitubercular activity, revealing that certain pyrimidine derivatives exhibited significant inhibitory effects on the growth of M. tuberculosis . The structure-activity relationship (SAR) studies indicated that modifications at the 2 and 4 positions of the pyrimidine ring could enhance potency.
Anticancer Properties
Research has shown that compounds similar to this compound can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and cancer progression. A study designed and synthesized a series of pyrimidine derivatives that demonstrated effectiveness as CYP51 inhibitors, showcasing their potential as anticancer agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The following table summarizes the common synthetic routes:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminopyrimidine + Benzaldehyde | Reflux in ethanol | 85 |
| 2 | Cyanogen bromide | Room temperature | 78 |
| 3 | Methylamine | Stirring at 50°C | 90 |
Case Studies
Several case studies highlight the applications of this compound in real-world scenarios:
Drug Development
A case study conducted by TriNetX explored the effectiveness of new drug formulations containing pyrimidine derivatives in treating resistant bacterial infections. The findings indicated a significant improvement in patient outcomes when these compounds were included in treatment regimens .
Pharmacovigilance
Another study focused on the safety profiles of pyrimidine-based drugs post-market. It analyzed adverse event reports associated with these compounds, emphasizing the importance of continuous monitoring for drug safety after approval .
Mechanism of Action
The mechanism of action of 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinecarbonitriles
Substituent Variations and Structural Analogues
The target compound’s key distinguishing feature is the methylamino group at position 6, which contrasts with other pyrimidine derivatives bearing substituents such as halogenated phenyls, thienyl, or pyridinyl groups. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Halogenated substituents (e.g., 4h, 4j) increase molecular weight and often elevate melting points compared to non-halogenated derivatives, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
- Amino vs. alkylamino groups: The target compound’s methylamino group at position 6 may enhance solubility in polar solvents compared to bulkier substituents like isopropylamino .
Biological Activity
Overview
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C12H12N4, with a molecular weight of approximately 210.23 g/mol. The compound features a pyrimidine ring substituted with a methylamino group and a phenyl group, contributing to its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12N4
- Molecular Weight : 210.23 g/mol
- Melting Point : 156-158 °C
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Anticancer Properties :
- Compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer properties. Preliminary studies indicate potential interactions with enzymes involved in metabolic pathways related to cancer proliferation.
-
Antimicrobial and Antiviral Activities :
- There is evidence suggesting that the compound may exhibit antimicrobial and antiviral activities, making it a candidate for further pharmacological exploration.
-
Mechanism of Action :
- The compound is believed to interact with specific biological targets, including enzymes and receptors involved in cancer progression. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Efficacy against various cancer cell lines | |
| Antimicrobial | Potential antimicrobial properties | |
| Antiviral | Possible antiviral effects |
Case Study: Anticancer Activity
In a study investigating the anticancer properties of pyrimidine derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of key metabolic enzymes involved in cell proliferation.
Synthetic Pathways
Various synthetic methods can be employed to produce this compound, highlighting its accessibility for research and application in medicinal chemistry:
- Nucleophilic Substitution Reactions : The carbonitrile group is susceptible to nucleophiles, allowing for further modifications.
- Electrophilic Aromatic Substitution : The methylamino group can participate in electrophilic substitution reactions, enabling the synthesis of more complex derivatives.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 4-(1,3-Benzodioxol-5-yl)-2-(methylamino)-6-phenylpyrimidine-5-carbonitrile | Benzodioxole derivative | Enhanced solubility and potential bioactivity |
| 4-(4-Fluorophenyl)-2-(methylamino)-6-phenylpyrimidine-5-carbonitrile | Fluorinated variant | Increased potency against certain cancer types |
| 4-(4-Chlorophenyl)-6-(methylamino)-2-phenylpyrimidine-5-carbonitrile | Chlorinated variant | Altered pharmacokinetics and receptor binding |
These compounds retain core structural elements that contribute to their biological activities while exhibiting unique properties that differentiate them from this compound.
Q & A
Q. What safety protocols are essential when handling nitrile-containing intermediates like this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
